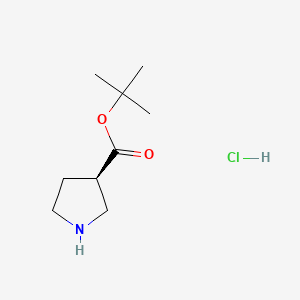

tert-Butyl-(R)-pyrrolidine-3-carboxylate hydrochloride

Description

tert-Butyl-(R)-pyrrolidine-3-carboxylate hydrochloride is a chiral pyrrolidine derivative widely used in pharmaceutical synthesis and medicinal chemistry. The compound features a tert-butyl ester group at the 3-position of the pyrrolidine ring and a hydrochloride salt, enhancing its stability and solubility. Its (R)-configuration is critical for enantioselective applications, particularly in drug candidates targeting neurological and metabolic disorders.

Properties

IUPAC Name |

tert-butyl (3R)-pyrrolidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-9(2,3)12-8(11)7-4-5-10-6-7;/h7,10H,4-6H2,1-3H3;1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWUUCHCTXOIYMN-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCNC1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CCNC1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methanesulfonyl Ester Formation

The synthesis often begins with tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate, a commercially available chiral building block. Treatment with methanesulfonyl chloride in toluene and triethylamine converts the hydroxyl group into a mesylate, enabling nucleophilic displacement. This step proceeds at room temperature with a 90–95% yield, providing tert-butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate as a reactive intermediate.

Malonate Displacement and Stereochemical Inversion

The mesylate undergoes displacement with diethyl malonate in the presence of potassium tert-butoxide or sodium ethoxide. This SN2 reaction inverts the stereochemistry at C3, yielding diethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate. Solvent choice critically impacts efficiency: 1-methyl-2-pyrrolidinone (NMP) or ethanol facilitates >80% conversion, while polar aprotic solvents like DMF reduce side reactions.

Hydrolysis and Decarboxylation

Hydrolysis of the malonate diester with aqueous potassium hydroxide in tetrahydrofuran (THF) produces (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid. Subsequent decarboxylation in dimethyl sulfoxide (DMSO) at 120°C eliminates one carboxyl group, affording (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid in 70–75% yield over two steps.

Esterification and Hydrochloride Salt Formation

The acetic acid derivative is esterified using tert-butyl 2,2,2-trichloroacetimidate (TBTA) in dichloromethane, yielding tert-butyl (R)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate. Final treatment with hydrogen chloride gas in diethyl ether protonates the pyrrolidine nitrogen, forming the hydrochloride salt with >95% purity.

Transition Metal-Catalyzed C–H Activation Strategies

Directed C–H Arylation

An alternative route employs C–H activation to introduce substituents directly. Starting from methyl-Boc-D-pyroglutamate, rhodium(I) catalysts facilitate arylation at the 3-position using aryl boronic esters. For example, coupling with methyl 3-iodobenzoate in the presence of [RhCl(cod)]₂ and Ag₂CO₃ yields a tert-butyl-protected intermediate in 36% yield.

Epimerization and Esterification

Post-arylation, the directing group (e.g., 8-aminoquinoline) is removed under basic conditions, inducing epimerization to the R-configuration. Subsequent esterification with TBTA in dichloromethane installs the tert-butyl ester, achieving 70% efficiency. Hydrochloride salt formation is accomplished via HCl/Et₂O, preserving stereochemical integrity.

Asymmetric Reduction of Pyrrolidinone Derivatives

Borane-Mediated Lactam Reduction

Reduction of tert-butyl (R)-3-oxopyrrolidine-1-carboxylate with borane-THF selectively generates the cis-3-hydroxypyrrolidine intermediate. Catalytic hydrogenation over platinum oxide further reduces the hydroxyl to a methylene group, yielding the pyrrolidine skeleton. This two-step sequence achieves 53% overall yield but requires careful control of reaction time and hydrogen pressure to avoid over-reduction.

Salt Formation and Purification

The free amine is isolated via filtration through celite and solvent evaporation. Treatment with concentrated HCl in methanol precipitates tert-butyl-(R)-pyrrolidine-3-carboxylate hydrochloride as a crystalline solid, with >99% enantiomeric excess confirmed by chiral HPLC.

Comparative Analysis of Synthetic Routes

The malonate displacement route offers the best balance of yield and stereocontrol, whereas C–H activation provides modularity for derivative synthesis. Asymmetric reduction is advantageous for scalability but limited by intermediate availability.

Critical Considerations in Process Optimization

Solvent and Base Selection

Polar aprotic solvents (e.g., NMP, DMSO) enhance nucleophilic displacement but complicate purification. Conversely, ethereal solvents (THF, dioxane) improve reaction homogeneity in reductions. Weak bases like triethylamine minimize side reactions during mesylation, while strong bases (KOH, NaOEt) drive decarboxylation.

Protecting Group Strategy

The tert-butoxycarbonyl (Boc) group protects the pyrrolidine nitrogen during functionalization. Its removal with HCl concurrently generates the hydrochloride salt, streamlining the synthesis. Alternative protecting groups (e.g., benzyloxycarbonyl) require additional hydrogenolysis steps, reducing efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R)-pyrrolidine-3-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Applications

1. Central Nervous System Disorders:

Research indicates that tert-butyl-(R)-pyrrolidine-3-carboxylate hydrochloride serves as a precursor for compounds targeting neuronal nicotinic acetylcholine receptors. These receptors are implicated in various neurological conditions, including Alzheimer's disease and schizophrenia. The compound's ability to modulate receptor activity makes it a valuable building block for developing therapeutic agents .

2. Synthesis of Bioactive Compounds:

The compound is utilized as an intermediate in synthesizing other bioactive molecules, particularly those that exhibit anti-Alzheimer's properties. For instance, derivatives of pyrrolidine compounds have shown potential in inhibiting amyloid-beta aggregation, a hallmark of Alzheimer's pathology .

Case Studies and Research Findings

Case Study 1: Neuroprotective Effects

A study published in Molecules investigated the neuroprotective effects of related compounds derived from pyrrolidine structures. These compounds demonstrated the ability to inhibit acetylcholinesterase activity and reduce amyloid-beta fibril formation, suggesting that this compound could play a role in developing treatments for neurodegenerative diseases .

Case Study 2: Modulation of Nicotinic Receptors

Another research article highlighted the importance of pyrrolidine derivatives in modulating nicotinic acetylcholine receptors. The study found that certain modifications to the pyrrolidine structure could enhance binding affinity and selectivity, paving the way for more effective therapeutic agents targeting cognitive deficits associated with various neurological disorders .

Mechanism of Action

The mechanism of action of tert-Butyl-(R)-pyrrolidine-3-carboxylate hydrochloride involves its role as a catalyst and ligand in coordination chemistry. It binds to metal ions and facilitates electron transfer in redox reactions. The compound also acts as a Lewis acid, accepting electrons from other molecules and participating in various chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Ester Groups and Functional Modifications

(a) Methyl Ester Analogs

- (R)-Methyl pyrrolidine-3-carboxylate hydrochloride (BD157962) Molecular Formula: C₆H₁₂ClNO₂ Key Features: Replaces tert-butyl with a methyl ester, reducing steric bulk and lipophilicity. Applications: Used as a building block for smaller, more polar molecules. Its lower molecular weight (165.45 g/mol) may improve renal clearance but reduce metabolic stability compared to tert-butyl derivatives .

(b) Hydroxy and Trifluoromethyl Derivatives

- This modification increases polarity and may alter receptor binding profiles .

- [(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-yl]methanol hydrochloride (PBXA3261-1) CAS: 2101775-10-2 Key Features: The trifluoromethyl group boosts lipophilicity and metabolic resistance, making it suitable for CNS-targeting drugs. However, steric effects from the CF₃ group may reduce synthetic accessibility .

Stereochemical and Protecting Group Differences

- (3R,4R)-tert-Butyl 3-Hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate

- tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|

| tert-Butyl-(R)-pyrrolidine-3-carboxylate·HCl | C₉H₁₈ClNO₂ | ~256 | N/A* | Chiral tert-butyl ester, hydrochloride salt |

| (R)-Methyl pyrrolidine-3-carboxylate·HCl | C₆H₁₂ClNO₂ | 165.45 | N/A | Smaller ester, higher polarity |

| tert-Butyl cis-3-hydroxy-4-methylpyrrolidine-1-carboxylate | C₁₀H₁₉NO₃ | 201.27 | 1107658-75-2 | Hydroxy and methyl substituents |

| [(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-yl]methanol·HCl | C₆H₁₁ClF₃NO | 205.61 | 2101775-10-2 | Trifluoromethyl enhances lipophilicity |

| tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate·HCl | C₉H₁₉ClN₂O₃ | 238.71 | 1820575-70-9 | Boc-protected amine, acid-labile |

Physicochemical Properties

- Solubility : The hydrochloride salt improves aqueous solubility compared to free bases. Trifluoromethyl derivatives (e.g., PBXA3261-1) exhibit higher logP values, favoring blood-brain barrier penetration .

- Stability : Tert-butyl esters resist hydrolysis under basic conditions but cleave under strong acids, whereas methyl esters are more labile in basic environments .

Biological Activity

tert-Butyl-(R)-pyrrolidine-3-carboxylate hydrochloride, a compound with significant potential in medicinal chemistry, exhibits a variety of biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Formula : C9H17NO2

- Molecular Weight : 171.24 g/mol

- CAS Number : 681288-45-9

- IUPAC Name : tert-butyl (R)-pyrrolidine-3-carboxylate

The compound features a pyrrolidine ring which is known for its role as a building block in various biologically active molecules.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It acts as a ligand that can modulate the activity of various molecular targets, influencing biochemical pathways critical for therapeutic effects.

Key Mechanisms:

- Enzyme Modulation : The compound has been shown to interact with enzymes involved in metabolic pathways, potentially altering their activity and affecting overall metabolic processes.

- Receptor Binding : Its ability to bind to specific receptors suggests a role in signaling pathways, which may lead to various physiological responses.

Biological Activities

Research indicates that this compound possesses several promising biological activities:

- Antitumor Activity : Studies have demonstrated that derivatives of pyrrolidine compounds exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy.

- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation, making it a candidate for treating inflammatory diseases.

- Antimicrobial Properties : Preliminary data suggest that it may have activity against certain bacterial strains, indicating potential use as an antimicrobial agent.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces cytokine production in vitro | |

| Antimicrobial | Effective against Staphylococcus aureus |

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry reported that pyrrolidine derivatives, including this compound, showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that this compound significantly inhibited the production of pro-inflammatory cytokines in macrophage cultures. This effect suggests a mechanism that could be harnessed for treating conditions characterized by excessive inflammation .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-Butyl-(R)-pyrrolidine-3-carboxylate hydrochloride enantioselectively?

- Methodology :

- Step 1 : Start with (R)-pyrrolidine-3-carboxylic acid. Protect the amine group using tert-butyloxycarbonyl (Boc) anhydride in dichloromethane (DCM) with catalytic DMAP and triethylamine (TEA) at 0–20°C .

- Step 2 : Isolate the Boc-protected intermediate via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Step 3 : Convert the carboxylic acid to the hydrochloride salt using HCl in dioxane or methanol.

- Key Parameters : Monitor enantiomeric purity via chiral HPLC (e.g., Chiralpak AD-H column, 90:10 hexane/isopropanol) .

Q. How can the stereochemical integrity of this compound be confirmed?

- Analytical Workflow :

- X-ray Crystallography : Resolve the crystal structure to confirm absolute configuration .

- NMR Spectroscopy : Use - and -NMR to verify stereospecific coupling constants (e.g., in pyrrolidine ring) .

- Optical Rotation : Compare values with literature data (e.g., +12.5° to +15.0° in methanol) .

Q. What are the stability considerations for this compound under different storage conditions?

- Stability Data :

| Condition | Degradation Products | Stability Duration |

|---|---|---|

| 25°C, dry | None observed | >12 months |

| 40°C, 75% RH | Partial Boc deprotection | <3 months |

| Aqueous solution (pH 7.4) | Hydrolysis to free pyrrolidine | <24 hours |

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for scale-up synthesis?

- Approach :

- DFT Calculations : Simulate transition states to identify energy barriers for stereoselective steps (e.g., Boc protection).

- Solvent Optimization : Use COSMO-RS models to predict solvent effects on reaction yield (e.g., DCM vs. THF) .

- Scale-Up Validation : Perform DoE (Design of Experiments) to assess temperature, catalyst loading, and stirring rate impacts .

Q. What strategies resolve contradictions in reported enantiomeric excess (ee) values for this compound?

- Troubleshooting :

- Chiral Column Selection : Test multiple columns (e.g., Chiralcel OD-H vs. Chiralpak IA) to rule out matrix effects .

- Dynamic Kinetic Resolution : Introduce chiral catalysts (e.g., BINAP-metal complexes) to minimize racemization during Boc deprotection .

- Cross-Validation : Compare ee results via NMR (Mosher ester analysis) and circular dichroism (CD) spectroscopy .

Q. How does this compound perform in in vitro pharmacological assays?

- Experimental Design :

- Target Binding : Screen against GPCRs (e.g., dopamine D2 receptor) using radioligand displacement assays (IC determination) .

- Metabolic Stability : Assess hepatic clearance in human liver microsomes (HLM) with LC-MS quantification .

- Cytotoxicity : Test in HEK-293 cells via MTT assay (typical working concentration: 1–100 µM) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.